molecular formula C18H11Cl3N2O B10782421 1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one

Cat. No.: B10782421
M. Wt: 377.6 g/mol
InChI Key: NHUBNGBTNGRPMH-UHFFFAOYSA-N
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Description

TS-80 is a small molecule compound with the molecular formula C18H12Cl4N2O.

Preparation Methods

The preparation of TS-80 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific aromatic precursors under controlled conditions to form the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

TS-80 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TS-80 has been explored for its applications in several scientific research areas:

Mechanism of Action

The mechanism of action of TS-80 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

TS-80 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

TS-80 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties, making it suitable for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N2O/c19-14-4-1-12(2-5-14)18(24)17(23-8-7-22-11-23)9-13-3-6-15(20)10-16(13)21/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBNGBTNGRPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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